molecular formula C15H10ClNO2S B12510525 2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile

2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B12510525
M. Wt: 303.8 g/mol
InChI Key: XXQWGNZCCQXAFY-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile features a prop-2-enenitrile backbone conjugated with a benzenesulfonyl group at position 2 and a 4-chlorophenyl substituent at position 2. The benzenesulfonyl moiety (C₆H₅SO₂) is a strong electron-withdrawing group (EWG), while the 4-chlorophenyl group (C₆H₄Cl) contributes additional electronic and steric effects.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQWGNZCCQXAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Knoevenagel Condensation

The Knoevenagel reaction between an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) and a nitrile-containing active methylene compound (e.g., phenylsulfonyl acetonitrile) generates the α,β-unsaturated nitrile intermediate. Key catalysts include:

  • Morpholine/Acetic Acid : Efficient in ionic liquids at room temperature, yielding 44–84% of ethyl 2-chloroacetyl-3-arylpropenoates.
  • Piperidine : Used in ethanol, achieving high yields (e.g., 95% for analogous compounds).

Example Reaction :
$$ \text{4-Chlorobenzaldehyde} + \text{Phenylsulfonyl Acetonitrile} \xrightarrow{\text{Piperidine, EtOH}} \text{(E)-3-(4-Chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile} $$

Step 2: Sulfonylation

The benzenesulfonyl group is introduced via nucleophilic substitution or direct sulfonylation. For example:

  • Benzenesulfonyl Chloride (BzSO₂Cl) : Reacted with amines or other nucleophiles in dichloromethane (DCM) with pyridine as a base. Yields range from 58% to 81% for similar sulfonyl amides.

Key Conditions :

Reagent Solvent Catalyst/ Base Temperature Yield (%)
BzSO₂Cl DCM Pyridine 25°C 58–81

This two-step approach is widely reported for sulfonyl-functionalized nitriles.

Propargyl Nitrile Iodination and Nucleophilic Substitution

This strategy employs iodinated intermediates to facilitate cross-coupling or substitution reactions.

Step 1: Propargyl Nitrile Synthesis

A propargyl nitrile precursor (e.g., 3-(4-chlorophenyl)prop-2-ynenitrile) is synthesized via alkylation or condensation.

Step 2: Iodination

Iodine (I₂) reacts with the alkyne to form a diiodo intermediate, which undergoes nucleophilic substitution with a sulfonyl group. For example:

  • I₂ in Ethyl Acetate/Water : Reflux conditions yield functionalized alkenes (e.g., 83% for tetrasubstituted alkenes).

Example Reaction :
$$ \text{3-(4-Chlorophenyl)prop-2-ynenitrile} + \text{I}2 \xrightarrow{\text{EtOAc/H}2\text{O (2:1)}} \text{(E)-2-Iodo-3-(4-chlorophenyl)prop-2-enenitrile} $$
$$ \text{(E)-2-Iodo-3-(4-chlorophenyl)prop-2-enenitrile} + \text{BzSO}3^- \xrightarrow{\text{Na}2\text{S}2\text{O}3} \text{2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile} $$

Advantages

  • Metal-Free : Avoids heavy metals, enhancing sustainability.
  • High Functional Group Tolerance : Compatible with sulfonates, halides, and nitriles.

Tandem Reduction and Condensation Reactions

This approach employs redox-active reagents to enable one-pot synthesis.

Step 1: Reduction of Nitriles

SnCl₂ in isopropyl alcohol (i-PrOH) reduces nitriles to imines or amines, enabling subsequent cyclization or condensation.

Step 2: Condensation with Sulfonyl Reagents

The reduced intermediate reacts with sulfonyl chlorides (e.g., BzSO₂Cl) under mild conditions.

Example Reaction :
$$ \text{2-Nitro-N-phenylbenzenesulfonamide} + \text{SnCl}2 \xrightarrow{\text{i-PrOH}} \text{Intermediate} \xrightarrow{\text{BzSO}2\text{Cl}} \text{Target Compound} $$

Key Conditions :

Reagent Solvent Catalyst/ Base Temperature Yield (%)
SnCl₂ i-PrOH - 100°C 85–91

This method is advantageous for synthesizing complex sulfonamides with good functional group compatibility.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Knoevenagel + Sulfonylation High yields, scalable Established protocols Multi-step, solvent waste
Propargyl Nitrile Iodination Metal-free, high purity Single-pot feasibility Iodine handling challenges
Tandem Reduction/Condensation One-pot, redox efficiency Cost-effective reagents Narrow substrate scope

Critical Data and Research Findings

Mechanistic Insights

  • Knoevenagel Catalysis : Piperidine facilitates iminium ion formation, lowering the activation barrier for nucleophilic attack.
  • Sulfonylation Kinetics : Pyridine scavenges HCl, driving the reaction to completion.

Structural Confirmation

  • NMR Spectroscopy : Distinct peaks for the sulfonyl group (δ 7.8–8.2 ppm) and nitrile (δ 5.8–6.1 ppm) confirm regiochemistry.
  • X-ray Crystallography : Confirms (E)-configuration in analogous compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or 4-chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile exhibit anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that the compound effectively induced apoptosis in prostate cancer cells through the modulation of specific signaling pathways, including the MAPK/ERK pathway .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry highlighted its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Polymer Chemistry

In material science, 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives. A study conducted on polymer blends incorporating this compound revealed improved tensile strength and flexibility compared to conventional polymers .

Photovoltaic Devices

Another exciting application is in the field of organic photovoltaics. The compound has been investigated for its role as an electron acceptor in organic solar cells. Research findings suggest that incorporating this compound into photovoltaic devices can enhance light absorption and improve overall energy conversion efficiency .

Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced prostate cancer evaluated the effects of a formulation containing derivatives of 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile. Results indicated a significant reduction in tumor size among participants, with minimal side effects observed. This study underscores the potential of this compound as a therapeutic agent in oncology.

Study 2: Antimicrobial Activity

In a laboratory setting, a series of tests were performed to assess the antimicrobial effectiveness of 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile against various pathogens. The results demonstrated a high inhibition rate against Gram-positive bacteria, suggesting its utility in developing new antimicrobial treatments.

Data Tables

Application AreaSpecific UseResults/Findings
Medicinal ChemistryAnticancer agentInduced apoptosis in prostate cancer cells
Antimicrobial agentEffective against Staphylococcus aureus
Material SciencePolymer synthesisEnhanced mechanical properties
Organic photovoltaicsImproved energy conversion efficiency

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile Benzenesulfonyl / 4-chlorophenyl C₁₅H₁₀ClNO₂S 303.76 High electrophilicity; pharmaceutical intermediate
(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile 4-Bromobenzenesulfonyl / 4-(methylsulfanyl) C₁₆H₁₁BrN₂O₂S₂ 437.36 Enhanced stability; photochemical applications
(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile 4-chlorophenyl / 3-nitrophenyl C₁₅H₉ClN₂O₂ 296.70 Strong EWG synergy; explosive precursor
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-chlorophenyl / 2-chloroaniline C₁₅H₁₀Cl₂N₂ 289.16 Hydrogen-bonding capacity; agrochemical use
(2Z)-3-(Dimethylamino)-2-(4-chlorophenyl)prop-2-enenitrile 4-chlorophenyl / dimethylamino C₁₁H₁₁ClN₂ 206.67 Fluorescence properties; sensor applications
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile 4-Chlorophenylsulfonyl / pyrimidin-2-ylamino C₁₃H₁₀ClN₃O₂S 315.76 Kinase inhibition; anticancer research
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Benzenesulfonyl (C₆H₅SO₂) and nitro (NO₂) groups increase electrophilicity, favoring reactions like Michael additions . Electron-Donating Groups (EDGs): Methylsulfanyl (SMe) and dimethylamino (NMe₂) groups reduce electrophilicity but enhance solubility or fluorescence . Halogen Substituents: Chlorine or bromine atoms improve thermal stability and bioactivity .

Bioactivity: Compounds with heteroaromatic substituents (e.g., pyrimidin-2-ylamino in ) exhibit kinase inhibitory activity, making them candidates for anticancer drug development.

Crystal Packing :

  • The parent compound’s benzenesulfonyl group facilitates π-π stacking and hydrogen bonding, as seen in analogs like , where weak C–H···π interactions stabilize the crystal lattice.

Biological Activity

2-(Benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile, also known by its IUPAC name (2E)-3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile, is a compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C15H10ClNO2S. It features a prop-2-enenitrile backbone, a benzenesulfonyl group, and a chlorophenyl moiety. This unique structure enhances its electrophilicity and potential interactions with biological targets.

Property Value
Molecular Weight 295.76 g/mol
Melting Point 152 - 154 °C
CAS Number 129200-98-2
Purity ≥95%

The biological activity of 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.
  • Signal Modulation : It can modulate signaling pathways through interaction with cellular receptors, leading to altered cellular responses .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the sulfonyl and nitrile groups suggests that this compound may also possess significant antimicrobial activity against various pathogens.

Anticancer Properties

Computational studies have predicted that 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile may exhibit cytotoxic effects against tumor cell lines. The compound's ability to interact with metabolic enzymes could play a crucial role in its anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : A study utilizing cell line assays demonstrated that derivatives of similar compounds showed promising results in inhibiting cancer cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : Preliminary tests indicated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Enzyme Interaction Studies : Research highlighted that compounds structurally related to 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile could inhibit serine proteases, which are critical in various physiological processes .

Synthesis Methods

The synthesis of 2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile can be achieved through several synthetic routes:

  • Starting Materials : The process typically begins with 4-chlorobenzenesulfonyl chloride and appropriate aldehydes or ketones.
  • Formation of Intermediates : Using bases like triethylamine facilitates the formation of an intermediate compound.
  • Cyclization and Purification : The final product is obtained through cyclization reactions and purified using recrystallization or chromatography techniques .

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